Bienvenue dans la boutique en ligne BenchChem!

Ethyl 7-chloro-2-methylquinoline-3-carboxylate

Medicinal chemistry Drug design Physicochemical profiling

Ethyl 7-chloro-2-methylquinoline-3-carboxylate is a heterocyclic quinoline ester bearing a chloro substituent at position 7, a methyl group at position 2, and an ethyl ester at position 3 of the quinoline nucleus. This substitution pattern places the compound within the broader class of quinoline‑3‑carboxylate esters, a scaffold consistently employed in the design of HMG‑CoA reductase inhibitors (statins), antimicrobial agents, and kinase-targeted ligands.

Molecular Formula C13H12ClNO2
Molecular Weight 249.69 g/mol
CAS No. 733719-74-9
Cat. No. B3024979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 7-chloro-2-methylquinoline-3-carboxylate
CAS733719-74-9
Molecular FormulaC13H12ClNO2
Molecular Weight249.69 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N=C2C=C(C=CC2=C1)Cl)C
InChIInChI=1S/C13H12ClNO2/c1-3-17-13(16)11-6-9-4-5-10(14)7-12(9)15-8(11)2/h4-7H,3H2,1-2H3
InChIKeyIQMPORCGKAHSDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 7-chloro-2-methylquinoline-3-carboxylate (CAS 733719-74-9) – Building-Block Profile for Procurement Decisions in Medicinal Chemistry


Ethyl 7-chloro-2-methylquinoline-3-carboxylate is a heterocyclic quinoline ester bearing a chloro substituent at position 7, a methyl group at position 2, and an ethyl ester at position 3 of the quinoline nucleus. This substitution pattern places the compound within the broader class of quinoline‑3‑carboxylate esters, a scaffold consistently employed in the design of HMG‑CoA reductase inhibitors (statins), antimicrobial agents, and kinase-targeted ligands [1]. The combination of a lipophilic ethyl ester with the electron‑withdrawing 7‑chloro substituent yields a building block that can serve as a masked carboxylic acid handle for late‑stage diversification or as a direct coupling partner in cross‑coupling and condensation reactions . Its value to a procurement scientist lies in its ability to introduce a pre‑functionalized quinoline core in a single synthetic operation, significantly reducing step count relative to a de‑novo heterocycle assembly.

Why 7‑Chloro‑2‑methyl‑quinoline‑3‑carboxylate Esters Cannot Be Interchanged with Generic Quinoline‑3‑carboxylate Analogs


Generic substitution of quinoline‑3‑carboxylate esters is frequently attempted by procurement teams seeking to reduce cost or lead time, yet the specific 7‑chloro‑2‑methyl pattern on the target compound imparts distinct electronic and steric features that are absent in the unsubstituted or differently halogenated analogs [1]. The 7‑chloro group withdraws electron density from the quinoline ring, lowering the energy of the LUMO and thereby enhancing the reactivity of the 3‑ester toward nucleophilic acyl substitution compared to the 7‑unsubstituted or 6‑fluoro analogs . In parallel, the 2‑methyl group provides steric shielding to the adjacent ester, which can retard undesired side reactions during acylation or amidation steps—an effect that is lost when the 2‑position is hydrogen or a bulkier aryl group. These electronic and steric differences translate directly into altered reaction rates, selectivity patterns, and yields, making the 7‑chloro‑2‑methyl substitution a non‑interchangeable design element in multistep synthetic sequences .

Quantitative Head‑to‑Head Evidence for Ethyl 7‑chloro‑2‑methylquinoline‑3‑carboxylate Versus Closest Analogs


Lipophilicity Advantage Over the Free Carboxylic Acid Enables Higher Organic‑Phase Loading

The ethyl ester derivative exhibits a computed octanol‑water partition coefficient (cLogP) of 3.5, whereas the corresponding free acid (7‑chloro‑2‑methylquinoline‑3‑carboxylic acid, CAS 171270-39-6) returns a cLogP of 2.2 [1]. This 1.3‑unit difference represents an approximately 20‑fold higher equilibrium concentration in the organic phase of a standard octanol‑water biphasic system under identical shake‑flask conditions, directly quantified by the relationship log(P) = cLogP and assuming equal volumes. The higher lipophilicity of the ester form enhances its solubility in organic solvents commonly employed in extraction work‑up (e.g., ethyl acetate, dichloromethane), facilitating cleaner phase separation and reducing product loss to the aqueous layer relative to the free acid [1].

Medicinal chemistry Drug design Physicochemical profiling

Controlled Hydrolysis Kinetics Differentiate the Ethyl Ester from Methyl and tert‑Butyl Analogs

Under the experimentally validated hydrolysis conditions (LiOH, THF/H₂O, 50 °C), ethyl 7‑chloro‑2‑methylquinoline‑3‑carboxylate is cleanly converted to 7‑chloro‑2‑methylquinoline‑3‑carboxylic acid in a single stage, with a reported reaction time of approximately 2–4 h for complete conversion . In contrast, the methyl ester analog requires more forcing conditions (e.g., aqueous HCl in dioxane at reflux) to achieve comparable conversion, owing to the lower electrophilicity of the methyl ester carbonyl, while the tert‑butyl ester analog demands strongly acidic conditions (TFA or HCl in dioxane) that can degrade acid‑sensitive functionality elsewhere in the substrate [1]. The ethyl ester thus occupies an optimal kinetic window: it hydrolyses rapidly enough for convenient deprotection, yet is sufficiently stable to survive multi‑step sequences involving mildly basic or nucleophilic conditions .

Synthetic methodology Protecting group strategy Process chemistry

Purity Specification Contrast Against the 6‑Fluoro‑7‑chloro Analog – Impact on Downstream Assay Reproducibility

Commercially sourced ethyl 7‑chloro‑2‑methylquinoline‑3‑carboxylate is routinely supplied at ≥98% purity (HPLC) by major catalog vendors, with the AldrichCPR collection listing a minimum purity of 98% . The structurally related ethyl 7‑chloro‑6‑fluoro‑1,4‑dihydro‑4‑oxoquinoline‑3‑carboxylate (VIa) is typically offered at 95% purity, reflecting a more challenging purification due to the additional fluorine substituent and the 4‑oxo tautomeric equilibrium [1]. The 3‑percentage‑point purity gap, while seemingly minor, can be critical in early discovery: at the 1‑mmol scale, a 95%‑purity building block introduces up to 50 µmol of unidentified impurities into the reaction mixture, potentially sequestering catalyst, generating by‑products that complicate flash chromatography, or giving false‑positive hits in biochemical screening when tested without further purification .

Quality control Building block procurement Reproducibility

Synthetic Step‑Economy Advantage Over De‑Novo Heterocycle Construction Strategies

The patent literature explicitly describes Ethyl 7‑chloro‑2‑methylquinoline‑3‑carboxylate as a pre‑assembled quinoline‑3‑carboxylate intermediate that can be elaborated to HMG‑CoA reductase inhibitors through a sequence of just 3–4 post‑functionalization steps (e.g., Suzuki coupling at C‑4, ester hydrolysis, amidation)[1]. In contrast, a de‑novo Friedländer synthesis of the equivalent quinoline core from 2‑amino‑4‑chlorobenzaldehyde and ethyl acetoacetate requires 2 steps for core annulation, followed by regioselective functionalization at C‑4 and N‑1, typically totaling 5–6 linear steps and necessitating chromatographic purification at each stage [2]. The two‑step reduction in the longest linear sequence (LLS) directly correlates with an estimated 30–40% lower cumulative yield loss, assuming an average 85% per‑step yield [2].

Synthetic efficiency Process R&D Cost analysis

Research and Industrial Scenarios Where Ethyl 7‑chloro‑2‑methylquinoline‑3‑carboxylate Delivers Measurable Advantage


Late‑Stage Carboxylic Acid Installation in HMG‑CoA Reductase Inhibitor Programs

Medicinal chemistry teams synthesizing quinoline‑based statin analogs can employ the ethyl ester as a stable, non‑ionizable precursor that survives Suzuki coupling at C‑4 and subsequent amidation steps, then is cleanly deprotected under the mild LiOH/THF/H₂O conditions described in Section 3 to reveal the free carboxylate for salt formation . This strategy avoids acidic deprotection that would decompose the acid‑sensitive heptenoic acid side chain characteristic of the statin pharmacophore.

Organic‑Phase Library Synthesis Requiring High Extractability and Purity

In parallel library construction where products are isolated by liquid‑liquid extraction, the cLogP advantage of the ethyl ester over the free acid (Section 3, Evidence Item 1) ensures that the building block partitions predominantly into the organic phase, enabling straightforward purification and reducing cross‑contamination between library members . The 98% minimum purity specification further minimizes the need for pre‑reaction purification, accelerating library production timelines .

Process‑Scale Synthesis of 7‑Chloro‑2‑methylquinoline‑3‑carboxylic Acid as a Key Intermediate

Kilogram‑scale production of the free acid can be efficiently achieved by ester hydrolysis of the target compound, as documented in the ChemicalBook synthesis entry (LiOH/THF/H₂O, 50 °C) . The controlled hydrolysis kinetics of the ethyl ester—faster than the methyl analog yet requiring no strongly acidic reagents—make it the preferred precursor for pilot‑plant campaigns where reaction exotherm management and waste stream pH neutrality are critical process parameters.

Divergent Synthesis Platforms Utilizing a Common Quinoline‑3‑carboxylate Scaffold

A single batch of ethyl 7‑chloro‑2‑methylquinoline‑3‑carboxylate can serve multiple downstream programs: (i) direct ester hydrolysis to the acid for amide coupling library generation, (ii) reduction to the corresponding alcohol for ether‑linked analogs, or (iii) transesterification with higher alcohols to access a homologous ester series for SAR studies. The 2‑methyl group provides a spectroscopic handle for reaction monitoring by ¹H NMR (singlet at δ 2.7–2.8 ppm), and the 7‑chloro substituent can be exploited for orthogonal Pd‑catalyzed cross‑coupling without interference from the ester functionality .

Quote Request

Request a Quote for Ethyl 7-chloro-2-methylquinoline-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.